molecular formula C11H7N3O B118596 4-(5-Hydroxypyrimidin-2-yl)benzonitrile CAS No. 150405-59-7

4-(5-Hydroxypyrimidin-2-yl)benzonitrile

Cat. No.: B118596
CAS No.: 150405-59-7
M. Wt: 197.19 g/mol
InChI Key: UNIRNYGPLVCJSP-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyrimidin-2-yl)benzonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . This compound features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a benzonitrile group at the 4-position. It is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile typically involves the nucleophilic addition of 4-aminobenzonitrile to a pyrimidine derivative. One common method includes the reaction of 4-aminobenzonitrile with 5-hydroxypyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often involve refluxing the mixture in a solvent such as dioxane or pyridine, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and less toxic reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(5-Hydroxypyrimidin-2-yl)benzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

List of Similar Compounds

Properties

IUPAC Name

4-(5-hydroxypyrimidin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIRNYGPLVCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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